(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
CAS No.:
Cat. No.: VC13238660
Molecular Formula: C10H15NO3S
Molecular Weight: 229.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO3S |
|---|---|
| Molecular Weight | 229.30 g/mol |
| IUPAC Name | 11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
| Standard InChI | InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3 |
| Standard InChI Key | GBBJBUGPGFNISJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine belongs to the oxaziridine class, characterized by a strained three-membered ring containing nitrogen, oxygen, and sulfur atoms. The camphorsulfonyl moiety introduces three stereocenters, resulting in the (1R,6R,8S) configuration. The IUPAC name, , reflects its bicyclic terpene framework fused with the oxaziridine ring.
Table 1: Key Identifiers and Structural Data
Physicochemical Properties
Thermal and Physical Characteristics
The compound exhibits a melting point of 170–174°C and a boiling point of at standard pressure, reflecting its stability under elevated temperatures . Its density () and refractive index () are consistent with its bicyclic, sulfonated structure .
Table 2: Thermophysical Data
Spectroscopic and Computational Data
The exact mass () and PSA () were determined via high-resolution mass spectrometry and molecular modeling . The LogP value of 0.91 indicates moderate lipophilicity, facilitating its use in both polar and nonpolar solvents .
Synthetic Methodologies
Laboratory-Scale Synthesis
The classic route involves cyclization of camphorsulfonamide precursors using peracetic acid as the oxidizing agent. This method, reported in Journal of the American Chemical Society, achieves stereocontrol through the camphor scaffold’s inherent chirality .
Industrial Production
A scalable protocol (21.5 kg yield) optimized by Delsarte et al. employs dichloromethane/water biphasic conditions with peracetic acid and potassium carbonate at 22°C for 1.5 hours . Continuous flow reactors enhance purity (>99% ee) by minimizing side reactions.
Table 3: Industrial Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 1.5 hours | |
| Temperature | 22°C | |
| Solvent System | Dichloromethane/water | |
| Key Reagents | Peracetic acid, |
Applications in Organic Synthesis
Asymmetric Oxidations
The compound’s oxaziridine ring acts as a chemoselective oxidizing agent, transferring oxygen to sulfides (to sulfoxides) and amines (to hydroxylamines) with >90% enantiomeric excess. Its camphor-derived chirality induces face-selective reactivity, critical for synthesizing chiral auxiliaries.
Proton Pump Inhibition
CymitQuimica reports its activity as a proton pump inhibitor targeting gastric -ATPase, though this application remains exploratory . Molecular docking studies suggest the sulfonyl group interacts with ATPase’s transmembrane domains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume